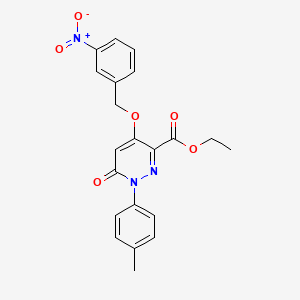

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c1-3-29-21(26)20-18(30-13-15-5-4-6-17(11-15)24(27)28)12-19(25)23(22-20)16-9-7-14(2)8-10-16/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCBWBUZPJTHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups. Its chemical formula is CHNO, and it possesses both ester and nitro functionalities, which are often linked to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 356.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitro group is particularly notable as nitro compounds are known for their broad-spectrum antibacterial activity.

Case Study : A study evaluating the antibacterial effects of related compounds demonstrated that derivatives with a nitrobenzyl moiety showed enhanced activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Anticancer Potential

Research has shown that pyridazine derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells.

Research Finding : A derivative of the compound was tested in vitro against various cancer cell lines, showing IC50 values in the micromolar range, indicating promising anticancer activity.

Anti-inflammatory Effects

Compounds containing pyridazine rings have been associated with anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines is crucial for therapeutic applications in inflammatory diseases.

Data from Studies : In vivo models demonstrated a reduction in inflammation markers when treated with related compounds, suggesting that this compound could exhibit similar effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Nitro Group Reduction : Nitro groups can be reduced to form reactive intermediates that may interact with cellular macromolecules.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways (e.g., NF-kB) that regulate inflammation and cancer cell survival.

| Mechanism | Description |

|---|---|

| Nitro Reduction | Formation of reactive intermediates |

| Enzyme Inhibition | Blocking key enzymes in cellular pathways |

| Signaling Pathway Modulation | Interfering with NF-kB and other pathways |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine derivatives share a common core but vary in substituents at positions 1, 4, and 5. Key analogues include:

Substituent Impact Analysis:

- This contrasts with CF₃ (moderate EWG) or Cl (mild EWG) in analogues .

- Electron-Donating Groups (EDGs): The p-tolyl group (methyl EDG) may increase solubility in nonpolar solvents compared to analogues with polar substituents like 4-hydroxyphenyl .

- Steric Effects: The benzyloxy group introduces steric bulk, which could reduce binding affinity in biological systems compared to smaller substituents like methyl .

Physicochemical Properties

Available data from analogues suggest trends in melting points, yields, and solubility:

Key Observations:

- Melting Points: Polar substituents (e.g., hydroxyl) correlate with higher melting points due to hydrogen bonding . The target compound’s nitro group may similarly increase melting point compared to nonpolar substituents.

- Yields: Substituents with steric hindrance (e.g., benzyloxy ) may reduce synthetic yields compared to simpler groups like methyl .

- Solubility: The nitro group’s polarity may limit solubility in nonpolar solvents, similar to CF₃-containing analogues .

Spectroscopic Characterization

- ¹H NMR: The target compound’s spectrum would feature:

- Aromatic protons from p-tolyl (δ ~7.2–7.4 ppm) and 3-nitrobenzyloxy (δ ~8.0–8.5 ppm).

- Ethyl carboxylate protons (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃).

- Distinct splitting patterns due to nitro group deshielding.

- ¹³C NMR: Peaks for the carbonyl group (δ ~160–170 ppm) and nitro carbons (δ ~120–140 ppm).

- MS (ESI): Molecular ion [M+H]⁺ expected at m/z ~453 (calculated for C₂₂H₂₀N₃O₆).

Comparatively, analogues with CF₃ groups show distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm) , while cyano-containing derivatives exhibit characteristic nitrile stretches (~2200 cm⁻¹) in IR spectra .

Q & A

Q. What are the key synthetic routes for Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones (e.g., ethyl acetoacetate) under reflux in ethanol .

Substitution Reactions : Introduction of the 3-nitrobenzyloxy group via nucleophilic aromatic substitution (NAS) using 3-nitrobenzyl bromide and a base (e.g., K₂CO₃) in DMF at 80°C .

Esterification : Ethyl esterification using ethanol and catalytic H₂SO₄ .

Critical parameters include solvent polarity (aprotic solvents enhance NAS efficiency) and temperature control to minimize side reactions.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the nitrobenzyloxy group shows distinct aromatic protons at δ 7.5–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.12) .

- Infrared (IR) : Stretching frequencies for ester C=O (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups .

Q. What are the primary chemical properties influencing its reactivity?

- Methodological Answer :

- Electrophilic Susceptibility : The pyridazine ring’s electron-deficient nature facilitates nucleophilic attacks at the 4-position .

- Nitro Group Reactivity : Acts as a strong electron-withdrawing group, enhancing the leaving-group ability of adjacent substituents in substitution reactions .

- Ester Hydrolysis : Susceptible to alkaline hydrolysis (e.g., NaOH/EtOH), forming carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst). For NAS, optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (DMF vs. DMSO) .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What strategies are used to analyze contradictory biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: MCF-7 vs. HeLa; incubation time: 48h vs. 72h).

- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities >5% can skew bioactivity .

- Mechanistic Reproducibility : Validate target engagement (e.g., enzyme inhibition via fluorometric assays) across labs .

Q. How is computational modeling applied in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). The nitro group’s electron-withdrawing effect enhances π-π stacking with hydrophobic pockets .

- QSAR Models : Corrogate substituent effects (e.g., nitro vs. chloro) on bioactivity. Example parameters:

| Substituent | LogP | IC₅₀ (μM) |

|---|---|---|

| -NO₂ | 2.1 | 12.8 |

| -Cl | 2.5 | 15.2 |

| Data derived from analogous pyridazine derivatives . |

Q. What advanced techniques resolve structural ambiguities in X-ray crystallography?

- Methodological Answer :

- SHELX Refinement : Iterative refinement using SHELXL to resolve disordered nitrobenzyl groups. Anisotropic displacement parameters (ADPs) clarify thermal motion .

- Twinned Data Analysis : For crystals with pseudo-merohedral twinning, use PLATON’s TWINLAW to deconvolute diffraction patterns .

Q. How do substituents affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling :

- Solubility : Measure via shake-flask method (PBS pH 7.4). Nitro groups reduce solubility vs. methyl analogues .

- Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound depletion .

- LogP Determination : Use reversed-phase HPLC (C18 column) to estimate partitioning behavior. Nitro-substituted derivatives show LogP ~2.1 vs. 1.8 for unsubstituted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.